Nafamostat - 81525-10-2

Nafamostat

Catalog Number: EVT-318395
CAS Number: 81525-10-2
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nafamostat mesylate is a synthetic serine protease inhibitor, playing a significant role in various scientific research areas. It is classified as a broad-spectrum protease inhibitor due to its ability to inhibit a wide range of proteases, including trypsin, plasmin, thrombin, pancreatic kallikrein, Clr and Cls. [, ] This wide inhibitory spectrum makes nafamostat mesylate a valuable tool in investigating the roles of these proteases in various biological processes.

Molecular Structure Analysis

Nafamostat mesylate undergoes hydrolysis, primarily by arylesterases in human blood and carboxylesterase 2 in the liver. [] This metabolic process is crucial in understanding its pharmacokinetic profile and potential drug interactions. Additionally, nafamostat mesylate demonstrates antioxidant effects, impacting the metabolism of other drugs, such as linezolid. []

Mechanism of Action

Nafamostat mesylate acts as a protease inhibitor by directly binding to the active site of various serine proteases. [, ] This binding prevents the proteases from cleaving their target substrates, thereby inhibiting their enzymatic activity. This mechanism is crucial for its therapeutic effects in conditions like pancreatitis, where excessive protease activity contributes to tissue damage.

For instance, nafamostat mesylate demonstrates potent inhibition of transmembrane protease serine 2 (TMPRSS2), a protease crucial for the entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) into host cells. [, ] This inhibitory effect stems from the formation of a covalent bond between nafamostat mesylate's acyl substructure and Ser441 in TMPRSS2, highlighting the importance of this structural element for its antiviral activity. []

Physical and Chemical Properties Analysis

Nafamostat mesylate exhibits instability in biological samples, particularly in extracted plasma, with a degradation rate of 4.7 ± 0.7% per hour. [] This instability necessitates specific handling procedures for blood samples, such as the use of sodium fluoride as an anticoagulant, chilling, and prompt processing, to ensure accurate measurements of nafamostat mesylate concentrations. []

Applications
  • Infectious Disease Research: Nafamostat mesylate has demonstrated potent antiviral activity against SARS-CoV-2 by inhibiting TMPRSS2-mediated viral entry. [, , ] This has led to its investigation as a potential therapeutic agent for COVID-19. [, , , , , ] It also exhibits inhibitory effects against influenza virus replication, suggesting its potential use in combating influenza infections. []
  • Inflammation and Immunology Research: Nafamostat mesylate's ability to suppress pro-inflammatory gene expression and eosinophil infiltration makes it a promising candidate in studying and potentially treating inflammatory diseases like asthma. [] Its suppression of NF-κB activation, a key regulator of inflammation, further strengthens its relevance in inflammatory disease models. [, ]
  • Cancer Research: Nafamostat mesylate has shown anti-tumor effects in experimental models of pancreatic cancer, primarily through the inhibition of NF-κB activation. [, ] Its ability to reduce metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition underscores its potential in cancer research, particularly in understanding the complex interplay of proteases in tumor progression. []
  • Pancreatitis Research: Nafamostat mesylate is extensively studied for its potential in treating acute pancreatitis. [, , , , , , , ] It effectively reduces pancreatic enzyme activity, thereby mitigating tissue damage and improving outcomes in animal models of pancreatitis. Its efficacy in preventing post-ERCP pancreatitis is also well-documented. [, , , , ]
Future Directions
  • Optimizing Drug Delivery: Developing novel formulations and delivery methods, such as inhalation or oral formulations, to enhance its efficacy and bioavailability in treating respiratory infections. [, ]
  • Exploring Synergistic Effects: Investigating its use in combination with other antiviral or anti-inflammatory agents to enhance therapeutic outcomes in complex disease models. []

Camostat Mesylate

  • Compound Description: Camostat mesylate is a serine protease inhibitor. Like nafamostat, it has been investigated for its potential to inhibit TMPRSS2, an enzyme involved in SARS-CoV-2 cell entry [, ].
  • Relevance: Camostat mesylate shares a similar acyl substructure with nafamostat, but nafamostat has been reported to have greater antiviral activity against SARS-CoV-2 []. This difference in activity is attributed to nafamostat's ability to form a covalent bond with Ser441 in TMPRSS2, a feature not observed with camostat mesylate [].

Gabexate Mesylate

  • Compound Description: Gabexate mesylate is another serine protease inhibitor that has been investigated for its potential in preventing post-ERCP pancreatitis [, , ].

Leupeptin

  • Compound Description: Leupeptin is a protease inhibitor that inhibits serine and cysteine proteases such as trypsin, plasmin, papain, cathepsin B, and kallikrein [].
  • Relevance: Nafamostat demonstrated more potent inhibitory effects on various enzymes, including trypsin, plasmin, and thrombin, compared to leupeptin []. Notably, leupeptin did not inhibit thrombin, whereas nafamostat did [].

Aprotinin

  • Compound Description: Aprotinin is a serine protease inhibitor that is used to reduce blood loss during surgery. It has been compared with nafamostat in terms of their effects on blood loss during liver surgery [].
  • Relevance: Unlike aprotinin, nafamostat inhibited complement-mediated hemolysis in both diluted and undiluted serum []. Nafamostat and gabexate mesylate, unlike aprotinin, demonstrated similar inhibitory effects on both free trypsin and trypsin bound to α2-macroglobulin [].

Urinastatin

  • Compound Description: Urinastatin is a serine protease inhibitor that is primarily used for the treatment of acute pancreatitis and hemorrhagic shock [, ].
  • Relevance: Nafamostat exhibited greater potency than urinastatin in inhibiting trypsin and chymotrypsin []. Unlike nafamostat, urinastatin did not demonstrate any inhibitory effects on complement-mediated hemolysis in diluted serum [].

Pentamidine

  • Compound Description: Pentamidine is an antimicrobial agent, structurally similar to nafamostat, that functions as a potent inhibitor of diamine oxidase (DAO) [].
  • Relevance: The structural similarity between nafamostat and pentamidine led to investigations into nafamostat's potential as a DAO inhibitor []. Inhibition of DAO, an enzyme responsible for histamine degradation, could potentially contribute to the anaphylactic reactions observed with nafamostat administration [].

Diminazene

  • Compound Description: Diminazene, an anti-infective drug, shares structural features with nafamostat and is a known potent inhibitor of DAO [].
  • Relevance: The structural similarities between nafamostat, pentamidine and diminazene led researchers to investigate if nafamostat acts as a human DAO inhibitor []. Nafamostat was identified as a potent, reversible inhibitor of human DAO [], suggesting that this activity may contribute to anaphylactic reactions observed during nafamostat treatment [].

Heparin

  • Compound Description: Heparin is an anticoagulant commonly used in medical settings, including during hemodialysis and extracorporeal membrane oxygenation (ECMO) [, , , , ].
  • Relevance: Nafamostat mesylate is often considered an alternative anticoagulant to heparin, particularly in situations where heparin use is contraindicated or associated with complications [, , , , ]. Studies have compared the efficacy and safety of nafamostat mesylate and heparin in various clinical contexts, including leukocytapheresis for ulcerative colitis, continuous renal replacement therapy, and ECMO [, , , ].

Imipenem

  • Compound Description: Imipenem is an antibiotic. It was investigated in combination with nafamostat for its potential to improve the survival rate in a rat model of trypsin-taurocholate-induced acute pancreatitis [].
  • Relevance: The combination of nafamostat and imipenem significantly improved the 2-week survival rate in rats with acute pancreatitis compared to nafamostat or imipenem alone []. This suggests that addressing both the inflammatory response and bacterial infection is crucial for improving outcomes in severe acute pancreatitis.

[2]- [] Please see the paper title corresponding to the number in the provided list of papers.

Properties

CAS Number

81525-10-2

Product Name

Nafamostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.